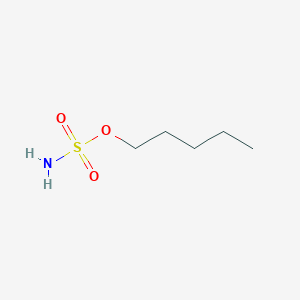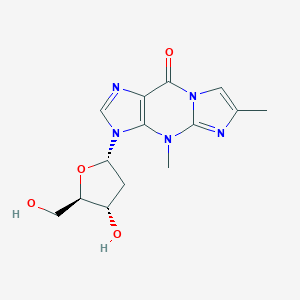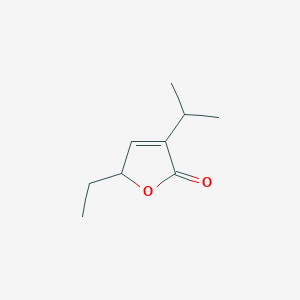![molecular formula C10H12N2 B139044 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine CAS No. 147674-37-1](/img/structure/B139044.png)
1,3,6-Trimethylpyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-Trimethylpyrrolo[1,2-a]pyrazine (TMP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMP is a bicyclic compound that consists of a pyrrole ring fused to a pyrazine ring with three methyl groups attached to the pyrrole ring.
Mechanism Of Action
The mechanism of action of 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical And Physiological Effects
1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In animal studies, 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has been shown to reduce inflammation in the brain and improve cognitive function. 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Advantages And Limitations For Lab Experiments
The advantages of using 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine in lab experiments include its low solubility in water and its limited availability.
Future Directions
There are many future directions for the study of 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine, including the development of novel drugs for the treatment of various diseases, the use of 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine as a biopesticide in agriculture, and the synthesis of novel materials using 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine as a building block. Further studies are needed to fully understand the mechanism of action of 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine and its potential applications in various fields.
Synthesis Methods
1,3,6-Trimethylpyrrolo[1,2-a]pyrazine can be synthesized through various methods, including the reaction of 2,5-dimethylpyrrole with 1,2-dichloroethane, the reaction of 2,5-dimethylpyrrole with 1,2-dibromoethane, and the reaction of 2,5-dimethylpyrrole with 1,2-diiodoethane. The most common method of synthesizing 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine is through the reaction of 2,5-dimethylpyrrole with 1,2-dichloroethane in the presence of sodium hydride.
Scientific Research Applications
1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has also been studied for its potential use as a biopesticide in agriculture. In material science, 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine has been used as a building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
147674-37-1 |
|---|---|
Product Name |
1,3,6-Trimethylpyrrolo[1,2-a]pyrazine |
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1,3,6-trimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12N2/c1-7-6-12-8(2)4-5-10(12)9(3)11-7/h4-6H,1-3H3 |
InChI Key |
LTCMZOGYIOLKIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C2N1C=C(N=C2C)C |
Canonical SMILES |
CC1=CC=C2N1C=C(N=C2C)C |
synonyms |
Pyrrolo[1,2-a]pyrazine, 1,3,6-trimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



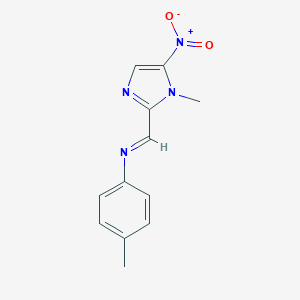
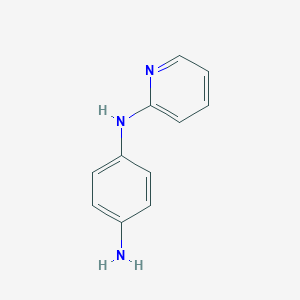
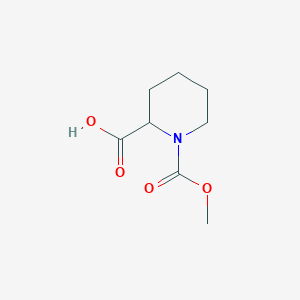
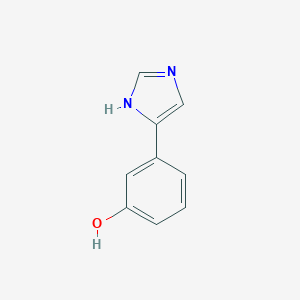
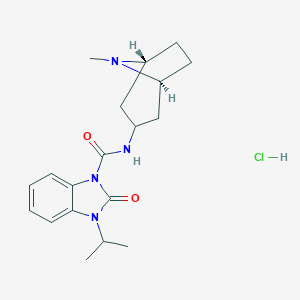
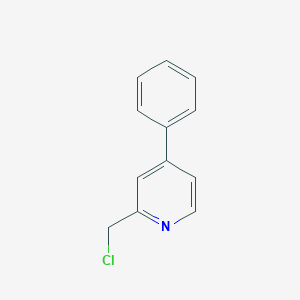
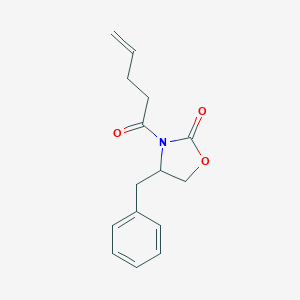
![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)
![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)
![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)
